N,2-dimethyl-N-phenyl-5-(pyrrolidine-1-carbonyl)furan-3-sulfonamide
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Overview
Description
N,2-dimethyl-N-phenyl-5-(pyrrolidine-1-carbonyl)furan-3-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad range of biological activities and are widely used in medicinal chemistry. This particular compound features a furan ring, a pyrrolidine moiety, and a sulfonamide group, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2-dimethyl-N-phenyl-5-(pyrrolidine-1-carbonyl)furan-3-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction using pyrrolidine and an appropriate leaving group.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N,2-dimethyl-N-phenyl-5-(pyrrolidine-1-carbonyl)furan-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
N,2-dimethyl-N-phenyl-5-(pyrrolidine-1-carbonyl)furan-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,2-dimethyl-N-phenyl-5-(pyrrolidine-1-carbonyl)furan-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes in microorganisms, leading to their death. Additionally, the compound may interact with other molecular pathways, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
N-phenylsulfonamide: Shares the sulfonamide group but lacks the furan and pyrrolidine moieties.
2-dimethyl-5-(pyrrolidine-1-carbonyl)furan: Contains the furan and pyrrolidine rings but lacks the sulfonamide group.
N-phenyl-5-(pyrrolidine-1-carbonyl)furan-3-sulfonamide: Similar structure but with different substitution patterns.
Uniqueness
N,2-dimethyl-N-phenyl-5-(pyrrolidine-1-carbonyl)furan-3-sulfonamide is unique due to its combination of a furan ring, a pyrrolidine moiety, and a sulfonamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for various applications.
Properties
IUPAC Name |
N,2-dimethyl-N-phenyl-5-(pyrrolidine-1-carbonyl)furan-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-13-16(12-15(23-13)17(20)19-10-6-7-11-19)24(21,22)18(2)14-8-4-3-5-9-14/h3-5,8-9,12H,6-7,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYORNLVRMDESG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)N2CCCC2)S(=O)(=O)N(C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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